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5H-indeno[1,2-b]pyridin-4-amine

Cat. No.: B11908149
CAS No.: 340025-26-5
M. Wt: 182.22 g/mol
InChI Key: HCVUSBQWYQPPPW-UHFFFAOYSA-N
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Description

Significance of the Indeno[1,2-b]pyridine Scaffold in Chemical Research

The indeno[1,2-b]pyridine scaffold is a fused heterocyclic system that combines an indene (B144670) ring with a pyridine (B92270) ring. This structural amalgamation gives rise to a class of compounds with diverse and significant applications in various scientific fields. In medicinal chemistry, for instance, indenopyridine derivatives have shown promise for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. ontosight.aiontosight.ai The rigid and planar nature of the indenopyridine core provides a unique template for the design of molecules that can interact with biological targets such as enzymes and receptors.

The versatility of the indenopyridine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for specific applications. ontosight.ai Researchers have explored its potential in developing agents for treating central nervous system disorders and have also investigated its use as a phosphodiesterase inhibitor for inflammatory diseases. ontosight.aiechemcom.com Beyond medicine, these compounds are also of interest in materials science.

Historical Context and Evolution of Indenopyridine Chemistry

The study of indenopyridine derivatives has a history that has evolved alongside advances in organic synthesis. Early research focused on the fundamental synthesis and characterization of the indenopyridine core. nih.gov Over the years, the development of more sophisticated synthetic methodologies, such as multicomponent reactions, has enabled the efficient production of a diverse library of indenopyridine derivatives. echemcom.comnih.gov

A significant focus of the evolution of indenopyridine chemistry has been the exploration of its biological activity. Initial studies laid the groundwork for understanding the structure-activity relationships of these compounds. nih.gov This has led to the design and synthesis of novel derivatives with enhanced potency and selectivity for various biological targets. The continuous development of new synthetic routes and the drive to discover new therapeutic agents remain key drivers in the ongoing evolution of this field. echemcom.com

Classification and Structural Features of 5H-indeno[1,2-b]pyridin-4-amine and its Key Analogues

This compound is a specific derivative of the indenopyridine family. Its core structure, 5H-indeno[1,2-b]pyridine, also known as 4-azafluorene, consists of a pyridine ring fused to an indene moiety. nist.gov The "5H" designation indicates the position of a saturated carbon atom in the five-membered ring. The key feature of this compound is the presence of an amine group at the 4-position of the pyridine ring.

The analogues of this compound are numerous, with variations in the substituents on both the indene and pyridine rings. For example, the introduction of aryl groups at the 2- and 4-positions of the 5H-indeno[1,2-b]pyridine core has been a strategy to develop potential anticancer agents. nih.govresearchgate.net Other modifications include the addition of hydroxyl and chlorine moieties to the core structure. researchgate.net The nature and position of these substituents significantly influence the chemical and biological properties of the resulting compounds.

Table 1: Key Analogues of this compound

Compound Name Key Structural Features Research Focus
2,4-diaryl-5H-indeno[1,2-b]pyridines Aryl groups (e.g., furyl, thienyl, phenyl) at positions 2 and 4. Topoisomerase inhibition, cytotoxicity in cancer cells. nih.govresearchgate.net
2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitriles Phenyl substitutions at position 4 and a carbonitrile group at position 3. Antiproliferative and antimetastatic activities against prostate cancer. nih.gov
2-phenyl- or hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines Phenyl or hydroxylated phenyl group at position 2 and an aryl group at position 4. Topoisomerase inhibitory activity and cytotoxicity. researchgate.net
Indeno[1,2-b]quinoxalinone A heterocyclic ketone derivative. Used as a scaffold for constructing various spiro polycyclic frameworks with pharmaceutical importance. rsc.org

Overview of Research Trends and Future Directions

Current research on this compound and its derivatives is heavily focused on the discovery of new therapeutic agents. A major trend is the design and synthesis of analogues with potent and selective anticancer activity. nih.govnih.govresearchgate.net Researchers are particularly interested in their ability to inhibit topoisomerases, enzymes crucial for DNA replication in cancer cells. nih.govresearchgate.net

Another significant research direction is the development of efficient and environmentally friendly synthetic methods. The use of multicomponent reactions and novel catalysts is being explored to streamline the production of these complex molecules. echemcom.com

Future research is likely to expand into new therapeutic areas, building on the diverse biological activities observed for this class of compounds. Further exploration of their potential in treating neurological and inflammatory diseases is anticipated. ontosight.aiechemcom.com The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation indenopyridine-based drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B11908149 5H-indeno[1,2-b]pyridin-4-amine CAS No. 340025-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

340025-26-5

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5H-indeno[1,2-b]pyridin-4-amine

InChI

InChI=1S/C12H10N2/c13-11-5-6-14-12-9-4-2-1-3-8(9)7-10(11)12/h1-6H,7H2,(H2,13,14)

InChI Key

HCVUSBQWYQPPPW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC=CC(=C31)N

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for the 5H-indeno[1,2-b]pyridine Core

The formation of the fundamental 5H-indeno[1,2-b]pyridine structure relies on a variety of robust chemical reactions. These pathways include multicomponent reactions, one-pot techniques, and various cyclization strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acsgcipr.org This strategy is a cornerstone for the synthesis of the 5H-indeno[1,2-b]pyridine core.

A prevalent MCR approach involves the reaction of an aromatic aldehyde, malononitrile (B47326), and 1-indanone (B140024). nih.govresearchgate.net This reaction is typically catalyzed by ammonium (B1175870) acetate (B1210297) and acetic acid. nih.govresearchgate.net The process allows for the direct synthesis of diverse 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.govresearchgate.net The reaction mechanism is thought to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition with 1-indanone, subsequent cyclization, isomerization, and finally aromatization to yield the target indenopyridine structure. researchgate.net

Table 1: Multicomponent Synthesis of 5H-indeno[1,2-b]pyridine Derivatives
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aromatic AldehydesMalononitrile1-IndanoneAmmonium acetate, Acetic acid2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitriles nih.govsmolecule.com

One-pot reactions, closely related to MCRs, combine multiple reaction steps in a single reactor without isolating intermediates, which enhances efficiency and reduces waste. mdpi.com The synthesis of the 5H-indeno[1,2-b]pyridine skeleton is well-suited to this approach. For instance, a one-pot, four-component reaction has been reported to efficiently produce substituted 5H-indeno[1,2-b]pyridines. smolecule.com Another efficient one-pot method for preparing derivatives like 4-aryl-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile involves the reaction of 2,3-dihydroinden-1-one, aromatic aldehydes, and malononitrile in the presence of sodium hydroxide under solvent-free conditions. researchgate.net These methods are valued for their operational simplicity and often lead to high yields in short reaction times. mdpi.comresearchgate.net

Cyclization is a fundamental process in the synthesis of the 5H-indeno[1,2-b]pyridine core, forming the crucial pyridine (B92270) ring fused to the indane system. In the context of the multicomponent reactions previously mentioned, cyclization is the key step that follows the initial carbon-carbon bond-forming reactions (Knoevenagel and Michael additions), leading to the heterocyclic framework. researchgate.net Intramolecular cyclization of specifically designed precursors is another powerful strategy. For example, the synthesis of related pyrazolo[1,5-a]pyridine derivatives has been achieved through the intramolecular cyclization of transient nitrenes and ethynylpyridines, highlighting a potential pathway adaptable to the indenopyridine system. acs.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. acs.org A notable application of this strategy is the synthesis of 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine. This is achieved through a cascade cyclization and Friedel–Crafts reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes. acs.orgnih.gov This convenient protocol has been successfully applied to the total synthesis of the antidepressant agent (±)-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine. nih.govfigshare.com The process involves an intramolecular reaction that generates a carbocation, which is then trapped by an aromatic ring via an intramolecular Friedel-Crafts alkylation to form the fused ring system.

Synthesis of Substituted 5H-indeno[1,2-b]pyridin-4-amine Derivatives

Once the core 5H-indeno[1,2-b]pyridine structure is established, further chemical diversity can be introduced through the modification of functional groups. These modifications are crucial for tuning the molecule's properties.

The introduction of functional groups such as halogens or hydroxyl moieties onto the 5H-indeno[1,2-b]pyridine scaffold is a key strategy for creating a library of derivatives.

Halogenation: Halogen atoms can be incorporated into the structure to create valuable intermediates for further cross-coupling reactions or to directly influence the molecule's properties. For example, derivatives such as 5-bromo-5H-indeno[1,2-b]pyridin-4-amine can be synthesized through halogenation reactions. smolecule.com The synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones has been described starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, triggered by N-bromosuccinimide (NBS). nih.gov General strategies for pyridine halogenation, which can be conceptually applied to the indenopyridine system, often require overcoming the electron-deficient nature of the pyridine ring. chemrxiv.org

Hydroxyl/Chlorine Moiety Introduction: The synthesis of modified 2,4-diaryl-5H-indeno[1,2-b]pyridines has been achieved by specifically introducing hydroxyl and chlorine groups. nih.govresearchgate.net These modifications allow for the exploration of structure-activity relationships. For instance, compounds with a meta or para hydroxyl group on the 2- or 4-phenyl ring have been synthesized. nih.gov Similarly, the introduction of a chlorine group on furyl or thienyl substituents at the 4-position has been investigated. nih.govresearchgate.net Additionally, a series of fluorinated and hydroxylated 2,4-diphenyl indenopyridinols have been synthesized using L-proline-catalyzed and microwave-assisted methods. nih.gov

Table 2: Functional Group Modifications of the 5H-indeno[1,2-b]pyridine Scaffold
Modification TypeReagent/MethodPosition of ModificationResulting Derivative Type
BrominationN-Bromosuccinimide (NBS)VariousBromo-substituted indeno[1,2-b]pyridines smolecule.comnih.gov
Introduction of Hydroxyl GroupL-proline catalysis, Microwave-assistancePhenyl rings at C2/C4Hydroxylated 2,4-diaryl-5H-indeno[1,2-b]pyridines nih.govnih.gov
Introduction of Chlorine GroupNot specifiedFuryl/Thienyl rings at C4Chlorinated 2,4-diaryl-5H-indeno[1,2-b]pyridines nih.govresearchgate.net
Introduction of Fluorine GroupL-proline catalysis, Microwave-assistancePhenyl rings at C4Fluorophenyl-substituted 5H-indeno[1,2-b]pyridinols nih.gov

Incorporation of Aryl and Heteroaryl Substituents

The introduction of aryl and heteroaryl moieties onto the indenopyridine framework is primarily achieved through multicomponent reactions where a substituted aromatic aldehyde serves as a key building block. This approach allows for significant structural diversity in the final product. A prominent example is the one-pot, four-component condensation reaction involving 1,3-indandione, an aromatic aldehyde, an activated ketone like acetophenone (B1666503), and ammonium acetate. iau.iriau.ir The choice of aromatic aldehyde directly determines the aryl substituent at the 2-position of the resulting 5H-indeno[1,2-b]pyridine ring. iau.ir

This methodology has been successfully applied to a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups, demonstrating its broad scope and functional group tolerance. researchgate.net While transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, are standard methods for creating aryl-heteroaryl bonds in many heterocyclic systems, the multicomponent strategy offers a more convergent and atom-economical route for this specific scaffold. nih.govrsc.orgresearchgate.net

EntryR (Substituent on Aldehyde)ProductTime (min)Yield (%)
1H2-phenyl-5H-indeno[1,2-b]pyridine596
24-Cl2-(4-chlorophenyl)-5H-indeno[1,2-b]pyridine1095
34-Me2-(4-methylphenyl)-5H-indeno[1,2-b]pyridine793
44-NO₂2-(4-nitrophenyl)-5H-indeno[1,2-b]pyridine1292
54-OMe2-(4-methoxyphenyl)-5H-indeno[1,2-b]pyridine1090
62-Cl2-(2-chlorophenyl)-5H-indeno[1,2-b]pyridine1590

Data derived from the synthesis of various 2-aryl-5H-indeno[1,2-b]pyridine derivatives using a multicomponent reaction catalyzed by a nanomagnetic catalyst. researchgate.net

Preparation of Hydrogenated Indenopyridines (e.g., Hexahydro, Tetrahydro Derivatives)

The synthesis of hydrogenated indenopyridines, particularly tetrahydro derivatives, can be accomplished through asymmetric organocatalytic methods. These approaches are crucial for accessing chiral molecules with defined stereochemistry. One effective strategy involves a triple-domino Michael/aza-Henry/cyclization reaction. nih.govacs.org This one-pot multicomponent reaction utilizes 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a chiral organocatalyst, to construct highly functionalized tetrahydropyridines with multiple stereogenic centers. nih.govacs.org

This cascade sequence is a powerful tool for building molecular complexity efficiently. acs.org Another advanced concept for accessing partially saturated pyridine rings is interrupted hydrogenation, where the full reduction of the aromatic ring is deliberately halted to yield unsaturated intermediates like δ-lactams from functionalized pyridines. researchgate.net While direct hydrogenation of the 5H-indeno[1,2-b]pyridine core is less commonly detailed, these related methodologies for pyridine ring saturation provide established pathways for creating such derivatives. mdpi.orgresearchgate.net

EntryR¹ (on Nitroolefin)R² (on Aldimine)Yield (%)ee (%)
1C₆H₅4-MeOC₆H₄8894
24-FC₆H₄4-MeOC₆H₄8196
34-ClC₆H₄4-MeOC₆H₄7596
44-BrC₆H₄4-MeOC₆H₄6997
52-thienyl4-MeOC₆H₄9194

Data from the organocatalytic asymmetric synthesis of tetrahydropyridines via a domino reaction, showcasing the formation of the hydrogenated pyridine core. acs.org

Catalysis in Indenopyridine Synthesis

Acidic and Basic Catalysis

Both acidic and basic catalysis play integral roles in the synthesis of the indenopyridine scaffold. In the widely used four-component synthesis, the catalyst often possesses acidic properties to activate the carbonyl groups of the aromatic aldehyde and the ketone, facilitating nucleophilic attack. iau.ir For instance, the sulfonic acid groups (-SO₃H) on the surface of the Fe₃O₄@SiO₂@PrSO₃H nanocatalyst act as Brønsted acid sites. iau.ir

The proposed mechanism involves the acid catalyst activating the aldehyde for a Knoevenagel condensation with 1,3-indandione. iau.ir Concurrently, ammonium acetate, a common reagent in this synthesis, can serve as a source of ammonia, which reacts with the ketone (e.g., acetophenone) to form an enamine intermediate. iau.ir This enamine then participates in a Michael addition, followed by cyclization and aromatization to yield the final indenopyridine product. iau.ir

Heterogeneous Catalysis (e.g., Nanocatalysts)

The use of heterogeneous catalysts, particularly magnetic nanocatalysts, represents a significant advancement in the synthesis of indenopyridines, aligning with the principles of green chemistry. nih.govrsc.org A notable example is the Fe₃O₄@SiO₂@Pr-SO₃H catalyst, which consists of a magnetite (Fe₃O₄) core, a silica (SiO₂) shell, and propylsulfonic acid groups on the surface. iau.iriau.ir

This core-shell structure provides high stability and a large surface area for the catalytic acid sites. iau.ir The key advantage of this magnetic nanocatalyst is its facile separation from the reaction mixture using an external magnet, allowing for simple product isolation and catalyst recycling without significant loss of activity. iau.iriau.ir This reusability makes the process more economical and environmentally friendly compared to homogeneous catalytic systems. core.ac.uk

Recycle RunTime (min)Yield (%)
1596
2593
3789

Data demonstrating the reusability of the Fe₃O₄@SiO₂@PrSO₃H nanocatalyst for the synthesis of 2-phenyl-5H-indeno[1,2-b]pyridine. researchgate.net

Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including hydrogenated pyridine derivatives. mdpi.com In the context of preparing structures related to hydrogenated indenopyridines, chiral organocatalysts enable the construction of stereocenters with high enantioselectivity. nih.gov For example, a quinine-derived squaramide has been shown to be highly effective in catalyzing the triple-domino reaction to form tetrahydropyridines. nih.govacs.org

The organocatalyst operates by forming hydrogen bonds with the substrates, orienting them in a specific way within the transition state to control the stereochemical outcome of the reaction. acs.org This method avoids the use of expensive and potentially toxic heavy metals, making it a more sustainable approach. mdpi.com The ability to generate three contiguous stereogenic centers in a single pot with high stereocontrol highlights the efficiency of this strategy. nih.gov

Green Chemistry Approaches in Synthesis

Several modern synthetic strategies for indenopyridines and related heterocycles incorporate green chemistry principles to minimize environmental impact. rasayanjournal.co.in The use of heterogeneous, recyclable nanocatalysts like Fe₃O₄@SiO₂@PrSO₃H is a prime example. iau.iriau.ir This approach is often performed under solvent-free conditions, which eliminates the use of volatile and often hazardous organic solvents. iau.irresearchgate.net

Furthermore, multicomponent reactions (MCRs) are inherently green as they increase atom economy, reduce the number of synthetic steps, and minimize waste generation by avoiding the isolation of intermediates. researchgate.netmdpi.com The one-pot synthesis of indenopyridines from four simple starting materials exemplifies this efficiency. iau.ir Organocatalytic methods also contribute to greener synthesis by replacing heavy metal catalysts with small, metal-free organic molecules. nih.govacs.org These approaches, characterized by high yields, short reaction times, and simple work-up procedures, collectively represent a more sustainable paradigm in chemical synthesis. iau.irresearchgate.net

Investigation of Reaction Mechanisms

The formation of the indeno[1,2-b]pyridine skeleton is achieved through several advanced synthetic routes, each characterized by a unique reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives. Key mechanistic pathways include multicomponent reactions, rearrangement reactions, and cross-dehydrogenative couplings.

Proposed Mechanisms for Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like indenopyridine derivatives in a single step, adhering to the principles of pot, atom, and step economy (PASE) nih.gov. A plausible mechanism for the formation of a related spiropyran derivative, which involves the construction of a fused pyridine ring, proceeds through a series of sequential condensations and cyclizations nih.gov.

The reaction sequence can be initiated by the condensation of starting materials such as ninhydrin and a pyridone derivative nih.gov. A proposed mechanistic pathway involves several key steps:

Knoevenagel Condensation : The reaction often begins with a Knoevenagel condensation between an active methylene compound and a carbonyl group nih.govnih.gov. For instance, the reaction between a pyridotriazine intermediate and malononitrile forms a condensed intermediate nih.gov.

Michael Addition : This is followed by a Michael addition of a nucleophile. In the synthesis of spiro-4H-pyran derivatives, a pyrazolone intermediate adds to the product of the Knoevenagel condensation nih.gov.

Intramolecular Cyclization : The intermediate generated from the Michael addition then undergoes an intramolecular cyclization. This can occur through a nucleophilic attack of an oxygen or nitrogen atom on a nitrile group nih.govnih.gov.

Tautomerization : The final step often involves tautomerization to yield the stable aromatic product nih.gov.

This sequence efficiently builds the complex heterocyclic system in a one-pot procedure, minimizing waste and simplifying purification processes nih.govnih.gov.

Table 1: Proposed Mechanistic Steps in a Multicomponent Reaction

Step Description Key Intermediates
1 Knoevenagel Condensation Formation of an adduct between a pyridotriazine and malononitrile.
2 Michael Addition Nucleophilic addition of a pyrazolone to the Knoevenagel adduct.
3 Intramolecular Cyclization Nucleophilic attack of an oxygen atom on a nitrile group to form a new ring.

| 4 | Tautomerization | Rearrangement of a proton to form the final, stable spiropyran product. |

Rearrangement Reactions (e.g., Aza-Semipinacol Rearrangement)

Rearrangement reactions provide a novel route to functionalized indeno[1,2-b]pyridine systems. Specifically, a novel aza-semipinacol-type rearrangement has been utilized in the synthesis of indeno[1,2-b]pyridin-2-ones, which are structurally related to the target amine acs.orgresearchgate.net. This reaction is triggered by reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) acs.orgresearchgate.net.

The core of this mechanism involves the transfer of a benzyl group from the C6 to the C5 position of a dihydropyridinone lactam acs.orgresearchgate.net. The identification of intermediate compounds in these transformations has provided support for the proposed reaction mechanisms acs.orgresearchgate.net. This rearrangement allows for the creation of functionalized indeno[1,2-b]pyridin-2-ones that contain all-carbon quaternary stereogenic centers, which are otherwise difficult to access acs.org. These derivatives are valuable precursors that can undergo further functionalization acs.org.

Mechanistic Insights from Computational Studies (e.g., DFT Analysis)

Computational chemistry, particularly Density Functional Theory (DFT) analysis, offers powerful tools for elucidating reaction mechanisms, predicting chemical reactivity, and understanding the electronic properties of complex molecules. In the study of related nitrogen-rich heterocyclic systems, such as pyrido nih.govacs.orgresearchgate.netnih.govtetrazines and pyrido-azepines, DFT calculations have been employed to provide deeper mechanistic insights nih.gov.

These computational studies can be used to:

Analyze Frontier Molecular Orbitals (FMOs) : The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to describe the electronic structure and reactivity of the molecules nih.gov.

Generate Molecular Electrostatic Potential (MEP) Maps : MEP maps are created to visualize the charge distribution within a molecule, explaining its chemical reactivity and predicting sites for electrophilic and nucleophilic attack nih.gov.

Calculate Density of States (DOS) : The density of states can be calculated to provide a more detailed description of the FMOs, contributing to the understanding of the molecule's stability and reactivity nih.gov.

While specific DFT studies on this compound were not detailed in the provided sources, the application of these methods to analogous pyridine-annulated systems demonstrates their utility in rationalizing reaction outcomes and guiding the design of new synthetic pathways nih.gov.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions represent a highly efficient and atom-economical strategy for forming C-C or C-N bonds. This approach has been successfully applied to the synthesis of related fused pyridine heterocycles, such as pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles, promoted by acetic acid and using molecular oxygen as a green oxidant nih.govacs.org.

A plausible mechanism for these CDC reactions has been proposed, involving several key steps acs.org:

Activation : A Brønsted acid, such as acetic acid, activates an N-amino-2-iminopyridine derivative through proton transfer acs.orgresearchgate.net.

Nucleophilic Addition : The enol form of a β-dicarbonyl compound acts as a nucleophile, adding to the activated iminopyridine to form an adduct intermediate acs.org.

Oxidative Dehydrogenation : The resulting adduct undergoes oxidative dehydrogenation in a reaction with molecular oxygen, forming a new intermediate acs.org.

Cyclization and Dehydration : This intermediate then cyclizes and subsequently loses a water molecule to generate the final aromatic fused pyridine product acs.org.

This catalyst-free, aerobic CDC process operates under mild conditions and offers a straightforward method for constructing complex heterocyclic scaffolds from simple precursors nih.govacs.org.

Table 2: Compound Names

Compound Name
This compound
Acetic acid
N-bromosuccinimide (NBS)
N-iodosuccinimide (NIS)
Ninhydrin
Malononitrile
Pyrazolone
Indeno[1,2-b]pyridin-2-one
Spiro-4H-pyran
Pyrazolo[1,5-a]pyridine
Pyrido[1,2-b]indazole
Pyrido nih.govacs.orgresearchgate.netnih.govtetrazine

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The type and placement of chemical groups (substituents) on the indenopyridine framework can dramatically alter its interaction with biological targets. Key areas of modification include the indeno nucleus, the central pyridine (B92270) ring, and attached side chains.

Substitutions on the fused indene (B144670) portion of the molecule play a significant role in determining biological efficacy. The methoxy (B1213986) group (-OCH₃) is a particularly important substituent in medicinal chemistry, known to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.govresearchgate.net

In the context of 5H-indeno[1,2-b]pyridine derivatives, specific methoxylation patterns on the indeno nucleus have been identified as critical for anticancer effects. Research synthesizing a series of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives revealed that the presence of two methoxy groups at positions 6 and 7 of the indeno nucleus is a decisive factor for achieving potent antiproliferative and antimetastatic activities against prostate cancer cell lines. nih.govresearchgate.net This specific substitution pattern, combined with optimal groups on the pyridine ring, appears to create a highly effective pharmacophore.

The strategic placement of methoxy groups can enhance a molecule's binding to target enzymes or receptors and improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it a more viable drug candidate. researchgate.net Studies on other complex heterocyclic systems, such as bisindenoisoquinolines, have also shown that methoxy substituents on the aromatic rings are key modifications for maintaining cytotoxicity and topoisomerase I (Top1) inhibition. nih.gov

Table 1: Effect of Indeno Nucleus Substitution on Biological Activity
Compound SeriesSubstitution PatternKey FindingReported ActivityReference
2-Amino-5H-indeno[1,2-b]pyridine-3-carbonitrilesTwo methoxy groups at C-6 and C-7Decisive for high efficacyAntiproliferative & Antimetastatic nih.gov
BisindenoisoquinolinesMethoxy groups on aromatic ringsMaintained cytotoxicityTopoisomerase I Inhibition nih.gov

The central pyridine ring is a primary site for modification, where the introduction of various functional groups can fine-tune the molecule's biological profile.

Aryl and Hydroxyl Groups: The substitution of aryl (e.g., phenyl, furyl, thienyl) and hydroxyl (-OH) groups at positions 2 and 4 of the pyridine ring has been extensively studied. A study on 2,4-diaryl-5H-indeno[1,2-b]pyridines found that hydroxylated derivatives, particularly those with a furyl or thienyl moiety at the 4-position, exhibited strong inhibitory activity against both topoisomerase I and II. researchgate.net Another derivative, 2-(3-trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol, was identified as a DNA minor groove binding catalytic inhibitor of topoisomerase IIα, with the hydroxyl group potentially forming hydrogen bonds with DNA. nih.gov

More specifically, for antiproliferative and antimetastatic activity, a phenyl group at position 4 of the pyridine ring bearing a 4-hydroxy-3-methoxy substitution pattern was found to be crucial. nih.gov This highlights the synergistic effect of combined substitutions on both the indeno and pyridine moieties of the scaffold.

Halogen Groups: The introduction of halogen atoms (e.g., fluorine, chlorine) is a common strategy in medicinal chemistry to modulate a compound's electronic properties and lipophilicity. In a series of modified 2,4-diaryl-5H-indeno[1,2-b]pyridines, a compound featuring a chlorine moiety was synthesized and evaluated for its anticancer activity, demonstrating the relevance of halogenation in this class of compounds. researchgate.net

Table 2: Influence of Pyridine Ring Substituents on Biological Activity
PositionSubstituent TypeSpecific ExampleObserved EffectReference
C-4Aryl (Hydroxylated Phenyl)4-hydroxy-3-methoxy phenylDecisive for antiproliferative & antimetastatic activity nih.gov
C-4Aryl (Heterocyclic)Furyl or Thienyl moietyStrong Topoisomerase I & II inhibition researchgate.net
C-2Aryl (Hydroxylated Phenyl)Phenyl ring with hydroxyl groupDNA minor groove binding; Topoisomerase IIα inhibition nih.gov
Not SpecifiedHalogenChlorine moietyContributes to anticancer activity researchgate.net

Modifications to side chains attached to the indenopyridine scaffold, including the length and nature of alkyl chains and the substitution patterns on appended phenyl rings, are critical for optimizing activity.

Phenyl Group Modifications: The number and position of substituents on phenyl rings attached to the main scaffold significantly influence biological activity. rsc.orgnih.gov For instance, in the development of nontoxic radioprotectors based on benzimidazoles, disubstitution of a terminal phenyl ring with methoxy and hydroxyl groups not only reduced cytotoxicity but also enhanced DNA-ligand stability, leading to a high degree of radioprotection. nih.gov In the 5H-indeno[1,2-b]pyridine series, a 4-hydroxy-3-methoxy phenyl substitution pattern at position 4 of the pyridine ring proved to be a key determinant for potent antiproliferative and antimetastatic activities. nih.gov

Alkyl Chain Modifications: While direct studies on varying alkyl chain lengths on the 5H-indeno[1,2-b]pyridin-4-amine scaffold are limited in the reviewed literature, research on related dimeric compounds provides valuable insights. In a study of bisindenoisoquinolines, where two indenoisoquinoline units were joined by polyamine linkers, the length of the alkyl chain between nitrogen atoms was found to be crucial for activity. Linkers with a specific number of carbon atoms (2-3-2 and 3-3-3 patterns) were found to be optimal for achieving potent Top1 inhibition and cytotoxicity. nih.gov This suggests that the length and flexibility of any alkyl chain appendages are critical parameters that must be optimized to ensure proper orientation and interaction with the biological target.

Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity, as biomolecules like enzymes and receptors are themselves chiral. mdpi.comnih.gov

The indenopyridine scaffold can be a source of chirality, leading to the existence of stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements). The synthesis of chiral indenopyridine derivatives has been successfully demonstrated. For example, an organocatalytic asymmetric reaction has been developed for the synthesis of chiral indeno-spiro compounds, which are derivatives of the indenopyran structure, achieving high yields and excellent enantioselectivities (up to 99% after recrystallization). researchgate.net The creation of such enantiomerically pure compounds confirms that the indenopyridine framework can be constructed into specific, non-superimposable mirror-image forms (enantiomers).

The specific three-dimensional shape of a drug molecule is often critical for its ability to bind to its target. mdpi.comresearchgate.net Different stereoisomers can exhibit vastly different biological activities, with one isomer often being significantly more potent or having a different pharmacological profile than its counterpart.

For the synthesized chiral indeno-spiro compounds, it was noted that they are promising candidates for drug discovery, implying that their specific stereochemistry is relevant to their potential biological function. researchgate.net However, detailed studies that directly compare the biological activities of different stereoisomers of this compound derivatives are not extensively covered in the available scientific literature. While the principle that stereochemistry is a key driver of potency is well-established across many classes of compounds, a specific correlation for this particular scaffold awaits further investigation.

Scaffold Rigidification and Conformational Analysis

The exploration of the structure-activity relationship (SAR) for derivatives of this compound has revealed that the rigidity of the molecular scaffold and the conformational arrangement of its constituent parts are critical determinants of their biological activity. Research in this area has focused on understanding how constraining the flexibility of the molecule and influencing its three-dimensional shape can enhance interactions with biological targets, leading to improved potency and selectivity.

Systematic design and synthesis of rigid 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridine derivatives have been a key strategy in elucidating these relationships. nih.gov By introducing various aryl and heteroaryl groups at different positions on the indenopyridine core, researchers have been able to probe the spatial and electronic requirements of the target binding sites. This approach has been particularly fruitful in the development of topoisomerase inhibitors, where the planar, rigid nature of the indenopyridine scaffold is thought to facilitate intercalation with DNA or interaction with the enzyme-DNA complex. nih.govnih.gov

Molecular modeling and docking studies have provided further insights into the conformational aspects of these interactions. For example, a molecular docking study of a potent topoisomerase IIα inhibitor from this class revealed that the compound does not intercalate into the DNA duplex in the conventional sense. Instead, its rigid structure allows it to interact with or intercalate into the altered conformation of DNA when it is bound to the topoisomerase IIα enzyme. nih.gov This highlights the importance of a conformationally constrained scaffold that can adapt to the specific topology of the biological target.

The introduction of bulky or sterically hindering groups can also influence the conformation and, consequently, the activity of these compounds. The steric hindrance between adjacent groups can force the molecule into a specific, and potentially more bioactive, conformation. This principle has been explored in the design of various heterocyclic compounds and is a relevant consideration for optimizing the activity of this compound analogs.

The following tables summarize some of the key research findings on the structure-activity relationships of rigidified 5H-indeno[1,2-b]pyridine derivatives, focusing on their antiproliferative and topoisomerase inhibitory activities.

Table 1: Antiproliferative Activity of 2-Amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile Derivatives researchgate.net

CompoundSubstitution PatternAntiproliferative Activity
Derivative A Unsubstituted indeno and phenyl ringsModerate
Derivative B Methoxy groups at positions 6 and 7 of the indeno nucleusIncreased
Derivative C 4-Hydroxy-3-methoxy phenyl at position 4 of the pyridine ringSignificantly Increased
Compound 10 Combination of methoxy groups on the indeno nucleus and a 4-hydroxy-3-methoxy phenyl groupVery Good

Table 2: Topoisomerase IIα Inhibitory Activity of 2,4-Diaryl-5H-indeno[1,2-b]pyridine Derivatives nih.gov

Compound2-Aryl Group4-Aryl GroupTopoisomerase IIα Inhibitory Activity
Derivative D PhenylPhenylModerate
Derivative E 2-FurylPhenylSignificant
Derivative F 2-ThienylPhenylSignificant
Compound 12 2-Thienyl3-ThienylStrong

Biological Activities and Mechanistic Investigations in Vitro & in Silico

Anticancer and Antimetastatic Activities

Derivatives of the 5H-indeno[1,2-b]pyridine core have been the subject of extensive research for their potential as anticancer agents. These studies have revealed their ability to inhibit cancer cell growth, modulate crucial enzymatic pathways, and induce programmed cell death.

Inhibition of Cell Proliferation in Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of 5H-indeno[1,2-b]pyridine derivatives across a spectrum of human cancer cell lines.

One study highlighted a series of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, with a particular compound significantly impeding the proliferation of prostate cancer cell lines PC-3 and LNCaP, as well as the rat prostate cancer cell line MatLyLu. The structure-activity relationship in this series suggested that the presence of two methoxy (B1213986) groups on the indeno nucleus and a 4-hydroxy-3-methoxy phenyl substitution on the pyridine (B92270) ring were crucial for this high antiproliferative activity.

Further investigations into fluorinated and hydroxylated 2,4-diphenyl indenopyridinols revealed strong anti-proliferative activity against the DU145 prostate cancer cell line. nih.gov Notably, a compound featuring an ortho-phenolic group and an ortho-fluorophenyl group exhibited potent activity against the T47D human breast cancer cell line, with an IC50 value of 0.82 μM. nih.gov

The antiproliferative activity of these compounds extends to other cancer types as well. Rigid 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridine derivatives have been evaluated against human colorectal (HCT15), breast (T47D), prostate (DU145), and cervix (HeLa) cancer cells, with several compounds displaying significant antiproliferative effects. nih.gov Additionally, certain 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives have shown noteworthy in vitro anticancer activity against the MCF7 breast cancer cell line. nih.govnih.gov

Table 1: Antiproliferative Activity of 5H-indeno[1,2-b]pyridine Derivatives in Various Cancer Cell Lines

Cell LineCancer TypeCompound Series/DescriptionKey FindingsReference(s)
PC-3Prostate Cancer2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrilesSignificant inhibition of proliferation.
LNCaPProstate Cancer2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrilesSignificant inhibition of proliferation.
MatLyLuProstate Cancer (Rat)2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrilesSignificant inhibition of proliferation.
T47DBreast CancerFluorinated and hydroxylated 2,4-diphenyl indenopyridinolsPotent activity with IC50 of 0.82 μM for a specific derivative. nih.gov
HCT15Colorectal CancerRigid 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridinesSignificant antiproliferative activity. nih.gov
DU145Prostate CancerFluorinated and hydroxylated 2,4-diphenyl indenopyridinols; Rigid 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridinesStrong anti-proliferative activity. nih.govnih.gov
HeLaCervical CancerRigid 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridinesSignificant antiproliferative activity. nih.gov
MCF7Breast Cancer4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamidesNoteworthy in vitro anticancer activity. nih.govnih.gov

Modulation of Key Enzymes and Receptors in Cancer Pathways

The anticancer effects of 5H-indeno[1,2-b]pyridine derivatives are often attributed to their interaction with and modulation of key enzymes and receptors that are critical for cancer progression.

Topoisomerase I and II: A prominent mechanism of action for this class of compounds is the inhibition of topoisomerase I and II, enzymes that regulate DNA topology and are vital for cell replication. A series of 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, particularly those with hydroxylated furyl or thienyl moieties, demonstrated strong inhibitory activity against both topoisomerase I and II. nih.gov Further studies on 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines identified them as potent DNA non-intercalative topoisomerase IIα catalytic inhibitors. nih.gov This suggests that they interfere with the enzyme's function without directly inserting themselves into the DNA structure. nih.gov In contrast, another study reported a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one as a DNA intercalative human topoisomerase IIα catalytic inhibitor, indicating a different mode of interaction with the DNA-enzyme complex.

Matrix Metalloproteinase-9 (MMP9): The antimetastatic potential of 5H-indeno[1,2-b]pyridine derivatives has been linked to the inhibition of matrix metalloproteinases, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. The antimetastatic effects of a specific 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivative in PC-3 and LNCaP prostate cancer cells were correlated with the inhibition of MMP9. nih.gov

Other Kinases and Receptors: While research has heavily focused on topoisomerases and MMPs, the interaction of 5H-indeno[1,2-b]pyridin-4-amine and its derivatives with other key cancer-related enzymes and receptors such as Hsp90, CDK2, IDH1/R132H, and RAC1 is not well-documented in the current scientific literature. Further investigation is required to explore these potential targets.

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain derivatives of the indenopyridine scaffold have been shown to trigger this process in cancer cells through various mechanisms.

A structurally related isoquinoline (B145761) derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36), was found to induce apoptosis in HL-60 human leukemia cells. This was achieved through the upregulation of p38 MAPK and JNK phosphorylation and the downregulation of the c-Myc oncogene expression. nih.gov Another study demonstrated that a natural product, Erianin, which shares some structural similarities, induces apoptosis in T47D breast cancer cells by reducing the expression of the anti-apoptotic protein Bcl-2 and activating caspase signaling pathways. researchgate.net These findings suggest that indenopyridine derivatives may share similar apoptotic pathways. Furthermore, the apoptosis-inducing capacity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine, has been demonstrated in the colonic epithelium. nih.gov

DNA Damaging and Modifying Agents

The ability of 5H-indeno[1,2-b]pyridine derivatives to interact with and modify DNA is a cornerstone of their anticancer activity. As mentioned previously, these compounds can act as topoisomerase inhibitors, thereby modifying the topological state of DNA. nih.govnih.gov

One derivative, in particular, was identified as a DNA non-intercalative topoisomerase IIα catalytic inhibitor. nih.gov This means it inhibits the enzyme's function without binding to the DNA, a mechanism that could potentially reduce off-target DNA damage. nih.gov Conversely, a different indenopyridinone derivative was characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor, indicating that it wedges itself between the base pairs of the DNA helix to exert its effect.

Antimicrobial and Antifungal Properties

While the primary focus of research on this compound has been its anticancer potential, the broader class of pyridine-containing compounds is known for its diverse antimicrobial activities. nih.gov

Efficacy Against Bacterial Strains (Gram-positive, Gram-negative, MRSA)

Although pyridine and its derivatives have shown promise as antimicrobial agents, specific studies detailing the efficacy of this compound against various bacterial strains, including Gram-positive, Gram-negative, and methicillin-resistant Staphylococcus aureus (MRSA), are limited in the available literature. General studies on other pyridine derivatives have reported activity against these types of bacteria, suggesting that the 5H-indeno[1,2-b]pyridine scaffold may also possess such properties, but dedicated research is needed to confirm this.

Antifungal Spectrum

Derivatives of the indenopyridine scaffold have demonstrated notable antifungal properties. A series of novel 1H-indenopyridine derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens, including the opportunistic yeast Candida albicans. Among the tested compounds, some exhibited moderate antifungal efficacy when compared to the standard drug gentamicin. This suggests that the indenopyridine core structure may serve as a valuable template for the development of new antifungal agents. Further investigation into the specific activity of this compound against a broader panel of fungal strains is warranted to fully characterize its antifungal spectrum.

Anti-biofilm Activities

The ability of pathogenic microorganisms to form biofilms presents a significant challenge in treating infections. Research into related indenopyridine structures has shown promise in this area. Specifically, derivatives of indeno[1,2-b]pyridin-5-one have been synthesized and studied for their anti-biofilm capabilities. These studies provide a basis for exploring the potential of other indenopyridine compounds, such as this compound, to interfere with biofilm formation, a key virulence factor for many bacteria.

Other Pharmacological Activities

Antioxidant Activity

The search for effective antioxidants is a key area of pharmaceutical research. In this context, indenopyridine derivatives have shown potential as free radical scavengers. A study focused on newly synthesized 1H-indenopyridine derivatives revealed that several of these compounds exhibited potent antioxidant activity, in some cases surpassing that of the well-known antioxidant, ascorbic acid, in DPPH assays. The aminodiarylamines within the related thieno[3,2-b]pyridine (B153574) series have also been evaluated, with some demonstrating significant radical scavenging activity and inhibition of lipid peroxidation. These findings suggest that the structural framework of this compound is conducive to antioxidant effects.

Table 1: Antioxidant Activity of Selected Indenopyridine and Thienopyridine Derivatives

Compound ClassAssayResultReference
1H-Indenopyridine DerivativesDPPH Radical ScavengingPotent activity, some exceeding ascorbic acid
Aminodi(hetero)arylaminesRadical Scavenging ActivityEfficient scavenging observed
AminodiarylaminesLipid Peroxidation InhibitionEffective inhibition reported

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory and Anti-allergic Effects

The anti-inflammatory potential of pyridine-containing compounds has been an area of active investigation. Research into various new pyridine derivatives has demonstrated their capacity to exert anti-inflammatory effects. While direct studies on the anti-allergic properties of this compound are limited, the established anti-inflammatory activity of related compounds suggests a potential avenue for future research. The mechanisms underlying these effects often involve the modulation of inflammatory pathways.

Antidepressant Action

Structurally related compounds to this compound have been explored for their potential as central nervous system agents. Specifically, the synthesis and evaluation of various diastereoisomeric 2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridines revealed significant antidepressant potency. Pharmacological and biochemical data from these studies indicated that these compounds may act as potential antidepressants with central stimulating properties, characterized by their ability to strongly inhibit the reuptake of norepinephrine (B1679862) and dopamine. This provides a strong rationale for investigating the antidepressant potential of this compound itself.

Phosphodiesterase Inhibition

Phosphodiesterase (PDE) enzymes, particularly PDE4, are important targets in the development of anti-inflammatory drugs. While direct inhibition studies on this compound are not extensively reported, research on a novel phosphodiesterase 4 inhibitor, which incorporates a pyrazolo[3,4-b]pyridin-4-amine core, highlights the potential of this heterocyclic system. This compound demonstrated a favorable therapeutic index, suggesting that the broader class of compounds, including indenopyridine derivatives, may possess PDE inhibitory activity. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn can suppress the activity of immune and inflammatory cells.

Adenosine (B11128) A2a Receptor Binding

Derivatives of 5H-indeno[1,2-b]pyridine have been identified as potent antagonists of the Adenosine A2a receptor, a G protein-coupled receptor primarily found in the brain. google.com These receptors are a significant target in the development of treatments for neurodegenerative conditions. google.comnih.gov

A patent for arylindenopyridines describes a series of 5-oxo and 5-thio derivatives of 5H-indeno[1,2-b]pyridine that exhibit binding affinity for the adenosine A2a receptor. google.commersin.edu.tr In one study, a ligand binding assay was conducted using plasma membranes from HEK293 cells that express the human A2a adenosine receptor. google.com This assay demonstrated the potential of these compounds to act as antagonists at this receptor. google.com Further research has indicated that azafluorene (B8703113) derivatives, the class to which indenopyridines belong, can function as adenosine A2A receptor antagonists, which may be beneficial for managing neurodegenerative diseases. nih.gov

Compound TypeAssay DetailsTargetActivity
5-Oxo-5H-indeno[1,2-b]pyridine derivativesLigand binding assay with [3H]CGS21680Human Adenosine A2a receptor (in HEK293 cells)Antagonist
5-Thio-5H-indeno[1,2-b]pyridine derivativesLigand binding assay with [3H]CGS21680Human Adenosine A2a receptor (in HEK293 cells)Antagonist
Methylene amine substituted arylindenopyrimidinesNot specifiedAdenosine A2A/A1 receptorsAntagonist mdpi.com

Calcium Antagonism

Certain derivatives of 1,4-dihydro-5H-indeno[1,2-b]pyridine have been synthesized and evaluated for their calcium antagonistic properties. These compounds are structurally related to nifedipine, a well-known calcium channel blocker used in the treatment of cardiovascular disorders. nih.govruc.dk

In a specific study, sixteen 2-methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno(1,2-b)pyridine derivatives were prepared and tested for their calcium antagonistic activity. nih.gov The experiments were performed on rat taenia coli that had been pre-contracted with calcium chloride. nih.govresearchgate.net The results of this research indicate that the indenopyridine scaffold can serve as a template for developing new calcium channel blockers. nih.govgoogle.com.au

Compound SeriesModelMethodOutcome
2-methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno(1,2-b)pyridines (3a-p)Rat taenia coliMeasurement of muscle relaxation after pre-contraction with 1 mmol/l Ca+2Calcium antagonistic activity observed nih.gov

Antimalarial Activity (e.g., against Plasmodium falciparum)

The 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone) scaffold has been associated with antimalarial properties. ekb.eg Research into this area has led to the synthesis of various analogs to explore their efficacy against malaria parasites. ekb.egresearchgate.net

One line of investigation involved creating 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. researchgate.net These compounds were subsequently tested for their activity against chloroquine-resistant strains of Plasmodium falciparum, demonstrating the potential of the indenopyridine core in the search for new antimalarial agents. researchgate.net

Spermatogenesis Inhibition

Studies on the biological activities of 4-azafluorenone (5H-indeno[1,2-b]pyridin-5-one) derivatives have indicated that certain compounds within this class possess anti-spermatogenic properties. ekb.eg This suggests a potential role for these molecules in modulating male reproductive processes, although detailed mechanistic studies are limited in the available literature. ekb.eg

Antifertility Effects

In addition to spermatogenesis inhibition, the broader class of 4-azafluorenone derivatives has been reported to exhibit antifertility effects. ekb.eg This activity highlights the potential of the 5H-indeno[1,2-b]pyridine scaffold as a basis for developing agents that can influence fertility, though specific compounds and their mechanisms of action require further investigation. ekb.eg

Antiarrhythmic Activity

The diverse biological profile of 4-azafluorenone (5H-indeno[1,2-b]pyridin-5-one) derivatives includes antiarrhythmic activity. ekb.eg This finding suggests that the indenopyridine framework could be a valuable starting point for the design of new therapeutic agents for managing cardiac arrhythmias. ekb.eg

Aldose Reductase Inhibition

Derivatives of 5H-indeno[1,2-b]pyridine have been investigated for their ability to inhibit aldose reductase. google.com This enzyme is a key component of the polyol pathway, which is implicated in the long-term complications of diabetes. google.com

A patent describes the development of spiro-cyclic imide derivatives of fluorene (B118485) and its heterocyclic analogs, including 5H-indeno[1,2-b]pyridine. google.com These compounds, specifically spiro-hydantoin and spiro-thiazolidine derivatives, were found to be highly potent inhibitors of aldose reductase. google.comgoogle.com This inhibitory action is believed to prevent the abnormal accumulation of polyols in tissues, which is a factor in the development of diabetic complications. google.com

Compound TypeTarget EnzymeTherapeutic Target
Spiro-(5H-indeno[1,2-b]pyridin-5,5'-thiazolidine)-2',4'-dioneAldose ReductaseDiabetic complications google.comgoogle.com
Spiro-hydantoin derivatives of 5H-indeno[1,2-b]pyridineAldose ReductaseDiabetic complications google.com

Neurotransmitter Modulation

The modulation of neurotransmitters is a key area of investigation for indenopyridine derivatives. Neurotransmitters like serotonin, dopamine, and norepinephrine are crucial for regulating mood, cognition, and behavior. mdpi.com Their synthesis and signaling pathways are complex, involving enzymes such as tryptophan hydroxylase and aromatic amino acid decarboxylase. tmc.edu

Derivatives of the related compound 2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine have been shown to inhibit norepinephrine N-methyltransferase in the rat brain, an enzyme involved in the metabolism of norepinephrine. nih.gov This suggests that the indenopyridine scaffold could be a basis for developing agents that modulate catecholaminergic systems. The biogenic amines, including the catecholamines (dopamine, norepinephrine, epinephrine) and serotonin, are synthesized from amino acid precursors and their synaptic actions are terminated by reuptake into the nerve terminals. nih.gov

Potential in Neurological Disorders

Given their interaction with neurotransmitter systems, indenopyridine derivatives are being explored for their potential in treating neurological disorders. For instance, the compound 4-aminopyridine (B3432731) (dalfampridine) is a potassium channel blocker used to improve walking in multiple sclerosis patients, highlighting the therapeutic potential of aminopyridine structures. nih.gov

Research into hybrid molecules has also shown promise. A hybrid derivative of benzodiazepine-dihydropyridine, JM-20, has demonstrated significant neuroprotective potential in experimental models of cerebral ischemia. nih.gov This suggests that combining the structural features of indenopyridines with other pharmacologically active moieties could lead to novel therapeutics for neurological conditions.

Computational and Molecular Modeling Studies

Computational and molecular modeling techniques are invaluable tools in the study of this compound and its analogs. These methods provide insights into the molecular interactions that underpin their biological activities.

Molecular Docking Simulations with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as an enzyme or receptor. This method has been applied to various indenopyridine and related heterocyclic compounds to understand their mechanism of action.

For example, novel derivatives of 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one have been studied as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov Docking studies revealed favorable inhibitory effects, with one compound in particular showing high effectiveness against the target protein. nih.gov Similarly, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to analyze their interactions with cyclin-dependent kinases (CDK2/4/6), which are important targets in cancer therapy. nih.gov

In another study, 1-ethyl-1H-pyrazolo[3,4-b]pyridine-based compounds were identified as binders of bromodomain-containing protein 9 (BRD9) through virtual screening and molecular docking. researchgate.net The binding modes of the most promising derivatives were analyzed to understand the key interactions within the BRD9 binding site. researchgate.net

Quantum Chemical Calculations (e.g., DFT Analysis, Reactivity Indices, Electronic Mechanisms)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are used to complement experimental findings and to understand reaction mechanisms.

DFT calculations have been employed to study the mechanism of synthesis for new nih.govekb.egdithiolo[3,4-b]pyridine-5-carboxamides, revealing that the rate-limiting step is the cyclization process to form the 1,4-dihydropyridine (B1200194) ring. mdpi.com In the study of 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives, DFT analyses were performed to understand their electronic properties in relation to their antiviral activity. nih.gov Furthermore, quantum chemical calculations have been used to characterize the synthesized compound 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. researchgate.net

Prediction of Biological Activity and Binding Affinities

Computational methods are also used to predict the biological activity and binding affinities of compounds before they are synthesized and tested in the lab. This in silico approach helps to prioritize candidates for further development.

The pharmacokinetic and drug-like properties of novel 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives were predicted, indicating their potential as promising drug candidates. nih.gov Similarly, for 5-aminoisoquinoline, an in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile predicted high gastrointestinal absorption and blood-brain barrier permeability. mdpi.com

Correlation of In Silico and In Vitro Data

A crucial aspect of computational drug design is the correlation of in silico predictions with in vitro experimental results. This validation step is essential to refine computational models and ensure their predictive power.

In the development of thieno[2,3-b]pyridine (B153569) anticancer analogues, in silico studies were conducted alongside in vitro testing against the NCI60 tumor cell panel. rsc.org The experimental results, which showed that a cyclooctane (B165968) moiety was favorable for activity, could then be used to inform and validate the computational models. rsc.org A study on acridine/sulfonamide hybrids also demonstrated the synergy between in silico and in vitro investigations, where computational predictions of topoisomerase inhibition were confirmed by biochemical assays.

The integration of computational and experimental approaches is also exemplified in the study of JM-20, where in silico predictions of its physicochemical and biopharmaceutical properties were compared with experimental data from pH-dependent solubility and permeability assays. nih.gov This comprehensive approach allows for a deeper understanding of a compound's behavior and potential as a therapeutic agent.

Applications and Future Research Directions

Indenopyridine Scaffold as a Privileged Pharmacophore in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a template for the design of ligands for multiple, distinct biological targets. mdpi.comresearchgate.net The indenopyridine structure fits this description, and its derivatives have been explored for a range of therapeutic applications.

Design of Novel Therapeutic Agents

The indenopyridine scaffold has been successfully utilized in the design of novel therapeutic agents, particularly in the realm of anticancer research. smolecule.comnih.gov Derivatives of 5H-indeno[1,2-b]pyridin-4-amine have demonstrated significant antiproliferative and antimetastatic activities against various cancer cell lines. smolecule.com For instance, certain indenopyridine derivatives have shown potent inhibitory effects on human prostate cancer cells (PC-3 and LNCaP) and breast cancer cells (MCF7). smolecule.comnih.gov The anticancer activity of these compounds is often linked to their ability to inhibit enzymes crucial for cancer progression, such as matrix metalloproteinase 9 (MMP9) and topoisomerases. smolecule.comnih.gov

Indenopyridine Derivative Cancer Cell Line Observed Activity
4-[2-amino-3-cyano-5-oxo-4-(substituted aryl)-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamidesMCF7 (Breast Cancer)In vitro anticancer activity, with some derivatives showing higher potency than the reference drug doxorubicin. nih.gov
2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridinesHCT15 (Colorectal), T47D (Breast), DU145 (Prostate), HeLa (Cervix)Topoisomerase inhibitory activity and antiproliferative activity. nih.gov
Not specifiedPC-3 and LNCaP (Prostate Cancer)Inhibition of cell proliferation. smolecule.com

Optimization of Potency and Selectivity

A critical aspect of drug discovery is the optimization of a lead compound's potency and its selectivity for the intended target to minimize off-target effects. The indenopyridine scaffold allows for systematic structural modifications to fine-tune these properties. By introducing various substituents on the indene (B144670) and pyridine (B92270) rings, researchers can enhance the biological activity of the molecule. smolecule.com This structure-activity relationship (SAR) approach has been instrumental in developing highly potent and selective inhibitors. For example, extensive SAR studies on thienopyrimidine derivatives, a related class of heterocyclic compounds, have led to the identification of potent and selective PI3Kδ inhibitors for the treatment of B-cell malignancies. nih.govnih.gov

Addressing Antimicrobial Resistance

The rise of multidrug-resistant bacteria presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Fused pyridine systems, including imidazopyridines, have shown promise in this area. nih.govmdpi.com While specific studies on the antimicrobial properties of this compound are not extensively detailed in the provided search results, the broader class of fused pyridines is recognized for its potential to yield new antibiotics. nih.govmdpi.comresearchgate.net The development of indenopyridine-based compounds could offer a new avenue to combatting antimicrobial resistance.

Role in Organic Synthesis as Versatile Building Blocks

Beyond its pharmacological importance, the indenopyridine framework is a valuable tool for synthetic organic chemists. nih.govsrdorganics.com Its chemical reactivity and structural features make it a versatile building block for the creation of more complex molecules.

Construction of Complex Organic Molecules

Heterocyclic compounds like pyridines are fundamental building blocks in organic synthesis. nih.govlifechemicals.comresearchgate.net The indenopyridine scaffold, with its fused ring system, provides a rigid and functionalizable platform for the synthesis of intricate molecular architectures. The synthesis of functionalized indeno[1,2-b]pyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones highlights the transformative potential of this scaffold in creating novel compounds. nih.gov

Synthesis of Spiro Polycyclic Frameworks

The construction of spiro polycyclic frameworks, where two rings share a single atom, is a challenging yet important area of organic synthesis. nih.govnih.gov Indenopyridine derivatives have been utilized in the synthesis of novel spiro compounds. For example, a multi-component reaction has been developed for the synthesis of diverse spiro-imidazo pyridine-indene derivatives. researchgate.net This demonstrates the utility of the indenopyridine scaffold in accessing complex and unique three-dimensional structures.

Potential in Material Science Research

Development of Organic Semiconductors

The indenopyridine framework is being explored for its potential in organic electronics. While specific research on this compound as a primary component in organic semiconductors is still an emerging area, the characteristics of the broader indenopyridine class of compounds make them promising candidates. The fused aromatic system allows for π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. The ability to modify the core structure with various functional groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key consideration in the design of both p-type and n-type organic semiconductors.

Derivatives of the related indeno[1,2-b]quinoline have been synthesized and characterized, demonstrating the potential of this class of fused heterocyclic systems in electronic applications. rsc.org The investigation into indenopyridine derivatives is a logical progression in the search for new, efficient, and stable organic semiconducting materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Sensor Development

Pyridine derivatives have been widely investigated as fluorescent chemosensors for the detection of various analytes, including metal ions. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring can act as a binding site for cations, and this interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This principle forms the basis for their use in sensor development.

While specific applications of this compound in sensor development are not yet extensively documented, its structure contains the necessary features for such applications. The presence of the pyridine nitrogen and the amino group provides potential coordination sites for analytes. The indenopyridine scaffold can be functionalized to enhance selectivity and sensitivity for specific targets. For instance, the development of a fluorescence grating sensor based on a pyridine derivative has been shown to successfully identify and detect toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com This suggests that appropriately designed sensors based on the this compound framework could be developed for environmental monitoring or biological sensing.

Photophysical Properties (e.g., Aggregation-Induced Emission Enhancement)

The photophysical properties of indenopyridine derivatives are a significant area of research. A particularly interesting phenomenon is Aggregation-Induced Emission (AIE), where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. This is in contrast to many traditional fluorophores that suffer from aggregation-caused quenching (ACQ). The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Pyridine-based luminogens have been synthesized and shown to exhibit AIE properties. beilstein-journals.org The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the fluorescence properties of these compounds. beilstein-journals.org While direct studies on the AIE properties of this compound are limited, the rigid indenopyridine core is a promising platform for the design of new AIE-active materials. The development of such materials could lead to applications in OLEDs, bio-imaging, and chemical sensors.

Future Perspectives in Indeno[1,2-b]pyridin-4-amine Research

The research landscape for this compound and its derivatives is expanding, with several promising avenues for future investigation. These include the exploration of new biological activities and the development of more sophisticated and efficient synthetic methodologies.

Exploration of Undiscovered Bioactivities

While the anticancer properties of indenopyridine derivatives are the most studied, the structural scaffold holds potential for a wider range of biological activities. semanticscholar.orgnih.gov The core structure is found in 4-azafluorenone alkaloids and has been associated with a variety of bioactivities. echemcom.comekb.eg

Future research is likely to focus on systematic screening of this compound derivatives against a broader range of biological targets. Potential areas of exploration include:

Antimicrobial and Antifungal Activity: Some indenopyridine derivatives have already shown moderate antimicrobial activity. ekb.eg Further structural modifications could lead to the discovery of potent new antibacterial and antifungal agents.

Antioxidant Properties: The antioxidant potential of this class of compounds has been noted, and further investigation could lead to the development of agents for combating oxidative stress-related diseases. ekb.egsmolecule.com

Enzyme Inhibition: Derivatives of indenopyridine have been shown to inhibit phosphodiesterase and act as antagonists to calcium, suggesting potential applications in treating neurological and inflammatory diseases. echemcom.com Screening against other enzyme families, such as kinases and proteases, could reveal new therapeutic leads.

Antiviral Activity: The potential for derivatives to inhibit viral replication is another area of interest. smolecule.com

A comprehensive evaluation of the structure-activity relationships (SAR) for these diverse biological activities will be crucial for the rational design of new and more effective therapeutic agents.

Advanced Synthetic Methodologies

The synthesis of functionalized indenopyridine derivatives is key to exploring their potential applications. While multicomponent reactions have proven to be an effective approach, there is ongoing research into developing more advanced and versatile synthetic methods. smolecule.com

Future directions in synthetic methodology may include:

Catalytic Systems: The use of novel catalysts, such as nanomaterials, can improve the efficiency, selectivity, and environmental friendliness of synthetic routes. For example, nano CeO2/ZnO has been used as a heterogeneous and recyclable catalyst for the synthesis of indenopyridines. echemcom.com The development of enantioselective catalytic systems would also be highly valuable for producing chiral indenopyridine derivatives for biological evaluation.

Flow Chemistry: The application of continuous flow technology could offer advantages in terms of scalability, safety, and process control for the synthesis of indenopyridine libraries.

Photoredox Catalysis: This emerging area of synthetic chemistry could open up new pathways for the functionalization of the indenopyridine core under mild reaction conditions.

Divergent Synthesis: Strategies that allow for the divergent synthesis of a wide range of derivatives from a common intermediate will be instrumental in accelerating the drug discovery process. nih.gov

By advancing the synthetic toolkit for this class of compounds, chemists can more readily access novel analogues with tailored properties for a wide range of applications in medicine and material science.

Integrated Computational and Experimental Approaches

The exploration of this compound and its derivatives is increasingly benefiting from a synergistic combination of computational and experimental methodologies. This integrated approach accelerates the discovery and optimization of lead compounds for various therapeutic applications by allowing for rational design and focused experimental validation. Computational tools are employed to predict the biological activities and physicochemical properties of novel molecules, thereby guiding synthetic efforts toward the most promising candidates. Subsequently, experimental studies provide crucial data to validate and refine the computational models, creating a powerful feedback loop for drug development.

One of the key areas where this integration has proven fruitful is in the development of anticancer agents. smolecule.comnih.gov For instance, derivatives of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile have been synthesized and evaluated for their antiproliferative and antimetastatic activities against human prostate cancer cell lines. nih.govresearchgate.net Computational studies, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action for these compounds. These studies have suggested that the antimetastatic effects of certain derivatives could be linked to the inhibition of matrix metalloproteinase 9 (MMP9), an enzyme implicated in cancer progression. smolecule.comresearchgate.net

Furthermore, in silico docking studies have been used to investigate the interaction of related indenopyridine derivatives with other biological targets. For example, a halogenated 2,4-diphenyl indeno[1,2-b]pyridinol derivative was identified as a catalytic inhibitor of topoisomerase IIα, with molecular docking studies indicating that it binds to the minor groove of DNA. nih.gov These computational insights into the binding modes and interactions at a molecular level are invaluable for understanding structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies represent another powerful computational tool applied to similar heterocyclic systems. researchgate.net Although performed on the related indeno[1,2-c]pyridazine series, these studies highlight a methodology that is directly applicable to this compound derivatives. By correlating variations in molecular descriptors (such as steric, electrostatic, and lipophilic fields) with observed biological activity, QSAR models can predict the potency of unsynthesized compounds. researchgate.net This predictive capability allows researchers to prioritize the synthesis of derivatives with the highest probability of success, saving significant time and resources.

The predictions and hypotheses generated from computational models are then tested through experimental work. This typically involves the chemical synthesis of the designed compounds, followed by rigorous structural confirmation using techniques like IR, NMR, and elemental analysis. researchgate.netekb.eg Following characterization, the biological activities of the novel derivatives are assessed through in vitro assays. For example, the antiproliferative effects of synthesized 5H-indeno[1,2-b]pyridine derivatives have been tested against cancer cell lines such as PC-3 and LNCaP. nih.gov

The experimental data from these assays are then used to validate the initial computational predictions. A strong correlation between predicted and observed activities enhances the reliability of the computational model for future predictions. Discrepancies, on the other hand, provide valuable information for refining and improving the models. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry and is central to the ongoing research into the therapeutic potential of this compound.

Below is a data table summarizing the findings of a study on 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, illustrating the structure-activity relationship guided by both synthetic exploration and biological testing. nih.gov

CompoundSubstitution Pattern on Phenyl Ring at Position 4Antiproliferative Activity (Cell Line)Key Findings
Derivative 1 4-Hydroxy-3-methoxySignificant (PC-3, LNCaP)The presence of a 4-hydroxy-3-methoxy phenyl group is crucial for high antiproliferative and antimetastatic activities. nih.gov
Derivative 2 Unsubstituted PhenylModerateLacks the key hydroxyl and methoxy (B1213986) groups, resulting in reduced activity compared to Derivative 1.
Derivative 3 4-MethoxyModerate to LowThe absence of the hydroxyl group at the 4-position diminishes the biological effect.
Derivative 4 3,4-DimethoxyModerateWhile containing methoxy groups, the specific 4-hydroxy-3-methoxy pattern appears optimal for activity.

This table is a representative summary based on structure-activity relationship findings described in the literature. nih.gov

Future research will likely see an even deeper integration of these approaches. The use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, could provide more accurate predictions of binding affinities and a deeper understanding of the dynamic interactions between this compound derivatives and their biological targets. This, combined with high-throughput experimental screening, will continue to drive the discovery of new therapeutic agents based on this promising chemical scaffold.

Analytical and Spectroscopic Characterization Methods

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. While specific single-crystal X-ray diffraction data for the parent compound 5H-indeno[1,2-b]pyridin-4-amine is not widely available in the surveyed literature, analysis of related heterocyclic structures allows for predictions of its structural characteristics.

Studies on similarly complex fused heterocyclic systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, have been successfully characterized using this method. mdpi.com For these types of molecules, researchers have determined crystal systems (e.g., triclinic or monoclinic), space groups (e.g., P-1), and unit cell parameters. mdpi.com It is expected that this compound would form a planar structure due to its fused aromatic rings, with potential for intermolecular hydrogen bonding via the amine group, influencing its solid-state packing.

Table 1: Expected Crystallographic Parameters for Aromatic Fused Heterocycles

Parameter Expected Value Range Significance
Crystal System Monoclinic, Orthorhombic, or Triclinic Describes the symmetry of the unit cell.
Space Group P2₁/c, P-1, etc. Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å) a, b, c ≈ 5-25 Å Dimensions of the repeating unit in the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although a specific, fully assigned spectrum for this compound is not published in the reviewed sources, the expected chemical shifts can be inferred from its constituent parts (indene, 4-aminopyridine) and data from substituted indenopyridine derivatives. ekb.egguidechem.comchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indene (B144670) and pyridine (B92270) rings, the methylene protons of the indene moiety, and the amine protons.

Aromatic Protons (Ar-H): Signals for the seven aromatic protons are anticipated in the range of δ 6.5-8.5 ppm. chemicalbook.com The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on their position and electronic environment.

Methylene Protons (-CH₂-): A characteristic singlet corresponding to the two protons at the 5-position (the CH₂ group of the indene part) is expected around δ 3.4-4.0 ppm. ekb.eg

Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift is highly variable (typically δ 4.0-6.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. organicchemistrydata.orghw.ac.uk

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for all 12 carbon atoms in the molecule.

Aromatic Carbons: Multiple signals between δ 110-160 ppm are expected for the carbons of the fused aromatic rings. ekb.eg

Methylene Carbon: The C5 carbon is predicted to have a signal in the aliphatic region, around δ 30-40 ppm. ekb.eg

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic CH 6.5 - 8.5 110 - 150 Complex multiplets expected.
Aromatic Quaternary C - 120 - 160 Includes bridgehead carbons and C4.
CH₂ (C5) ~3.4 - 4.0 ~30 - 40 Expected to be a singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. For this compound (C₁₂H₁₀N₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Electron ionization (EI) would likely be used, and the resulting mass spectrum would display characteristic fragment ions.

The calculated monoisotopic mass is 182.0844 g/mol . Fragmentation might involve the loss of small, stable molecules such as hydrogen cyanide (HCN) from the pyridine ring or the loss of the amino radical (•NH₂). Analysis of various substituted indenopyridine derivatives consistently shows the molecular ion peak, confirming the stability of the fused ring system. ekb.eg

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol
Monoisotopic Mass 182.0844 u
Expected [M]⁺ Peak (m/z) 182

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary aromatic amine and fused aromatic ring structure. orgchemboulder.commsu.edu

Key expected absorptions include:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Aromatic Stretching: Absorption bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of C-H bonds on the aromatic rings.

C-H Aliphatic Stretching: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would arise from the methylene (CH₂) group.

N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic and pyridine ring systems.

C-N Stretching: A strong band for the aromatic C-N bond is expected in the 1250-1340 cm⁻¹ range. orgchemboulder.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3500 - 3300 N-H Stretch Primary Amine Medium (two bands)
3150 - 3050 C-H Stretch Aromatic Medium to Weak
2960 - 2850 C-H Stretch Aliphatic (CH₂) Medium to Weak
1650 - 1580 N-H Bend Primary Amine Medium to Strong
1600 - 1400 C=C / C=N Stretch Aromatic/Pyridine Rings Medium to Strong

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, providing empirical formula validation. For a pure sample of this compound with the molecular formula C₁₂H₁₀N₂, the theoretical elemental composition can be calculated. Experimental results from synthesized samples of related indenopyridine derivatives typically show a close correlation (within ±0.4%) with the calculated values, confirming the compound's purity and assigned formula. ekb.eg

Table 5: Elemental Composition of this compound (C₁₂H₁₀N₂)

Element Symbol Atomic Mass ( g/mol ) Molar Mass Contribution ( g/mol ) Theoretical Mass %
Carbon C 12.011 144.132 79.09%
Hydrogen H 1.008 10.080 5.53%
Nitrogen N 14.007 28.014 15.38%

| Total | | | 182.226 | 100.00% |

Fluorescence Spectroscopy

Many fused aromatic and heterocyclic compounds, particularly those containing amino groups, exhibit fluorescence. Studies on related indenopyridine and aminopyridine structures show strong fluorescent behavior. researchgate.netmdpi.com It is highly probable that this compound is also fluorescent, absorbing light in the UV or near-UV region and emitting it at a longer wavelength in the visible spectrum.

The photophysical properties, such as the excitation and emission maxima (λ_ex and λ_em) and the fluorescence quantum yield (Φ), would be influenced by the solvent polarity. For similar indenone-fused pyridine hybrids, excitation wavelengths around 270 nm have been reported. researchgate.net The amino group often acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon excitation, making the emission sensitive to the solvent environment.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. The this compound molecule contains electroactive moieties, namely the electron-rich aromatic system and the pyridine ring, which can undergo oxidation and reduction.

While specific data for this compound is scarce, studies on related molecules like 4-aminopyridine (B3432731) and other N-heterocycles show that they are electrochemically active. dtu.dk The oxidation potential would be influenced by the electron-donating amine group, which facilitates the removal of electrons from the π-system. The reduction process would likely involve the pyridine ring. The resulting cyclic voltammogram would provide information on the redox potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions.

Thermogravimetric Analysis of this compound

A thorough review of scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) data for the compound this compound. While information regarding its synthesis, chemical properties, and potential biological activities is available, detailed experimental data on its thermal stability and decomposition profile appears to be unpublished or not readily accessible in the public domain.

Thermogravimetric analysis is a critical technique for determining the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere. This analysis provides key information such as the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material after heating.

For this compound, such an analysis would reveal the temperature range in which the compound is stable and the pattern of its thermal degradation. This information is valuable for understanding its physical properties, potential applications in materials science, and for establishing safe handling and storage conditions.

Given the absence of specific experimental results, a detailed discussion and data table on the thermogravimetric properties of this compound cannot be provided at this time. Further empirical research would be required to characterize its thermal behavior.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5H-indeno[1,2-b]pyridin-4-amine derivatives?

  • Methodological Answer : Two primary routes are reported:

  • Amino-Claisen rearrangement : Vinyl propargylamines undergo thermal rearrangement in solvents like nitrobenzene at 240°C, yielding 5H-indeno[1,2-b]pyridin-5-one intermediates. Subsequent reduction or functionalization steps can introduce the 4-amine group .
  • Multicomponent reactions (MCRs) : Catalyst-free condensation of isatins with indenopyridine precursors under green conditions generates spiro-indenopyridine derivatives, which can be modified to incorporate the 4-amine moiety .
    • Characterization : Reaction progress is monitored via TLC, and products are purified by column chromatography (e.g., silica gel with EtOAc/cyclohexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) and carbonyl/pyridine ring vibrations .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons, methyl groups) and amine proton integration .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How are crystal structures of this compound derivatives determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is standard. Key parameters include hydrogen bonding networks, π-π stacking distances, and thermal displacement ellipsoids. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models optimize this compound derivatives for MAO-B inhibition?

  • Methodological Answer :

  • Descriptor selection : Lipophilicity (logP), electronic (Hammett σ), and steric (molar refractivity) parameters are critical. For example, 3-substituted phenyl groups with electron-withdrawing substituents (e.g., -CF₃) enhance MAO-B affinity .
  • 3D-QSAR : Comparative molecular field analysis (CoMFA) aligns molecules based on steric, electrostatic, and lipophilicity fields. A validated model (q² = 0.75, r² = 0.93) highlights the importance of hydrophobic interactions in the MAO-B substrate cavity .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., human recombinant MAO-B). Discrepancies may arise from species-specific enzyme variations (e.g., rat vs. human MAO-B) .
  • Structural reassignment : Verify substitution positions (e.g., C7 vs. C8) via NOESY NMR or SC-XRD. Misassignment of substituents can lead to erroneous SAR conclusions .

Q. What strategies optimize substituent selection for enhanced cytotoxic or enzyme inhibitory activity?

  • Methodological Answer :

  • Substituent libraries : Synthesize derivatives with diverse substituents (e.g., 4-hydroxyphenyl, trifluoromethyl) and screen against target enzymes (e.g., carbonic anhydrase, MAO-B). For example, 4-(4-hydroxyphenyl) analogs show potent cytotoxic activity (IC₅₀ < 10 µM) in leukemia cell lines .
  • Docking-guided design : Use Glide (Schrödinger Suite) to prioritize substituents forming hydrogen bonds (e.g., with MAO-B FAD cofactor) or π-π interactions (e.g., Tyr398). Validate with free energy perturbation (FEP) simulations .

Q. What best practices ensure reliability in molecular docking studies of this compound derivatives?

  • Methodological Answer :

  • Validation metrics : Calculate root-mean-square deviation (RMSD) of ligand poses (<2.0 Å) and docking scores (e.g., Glide score ≤-6.0). Cross-validate with experimental IC₅₀ values .
  • Active site flexibility : Employ induced-fit docking (IFD) to account for side-chain rearrangements (e.g., MAO-B Ile199 "gating" residue) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.